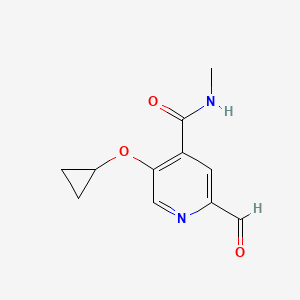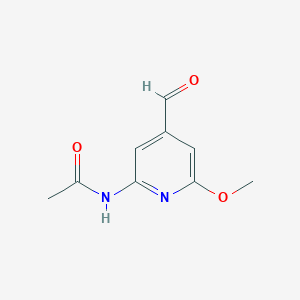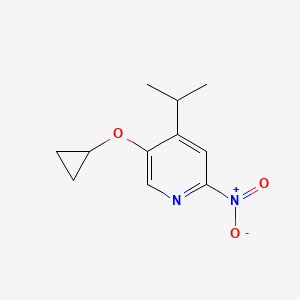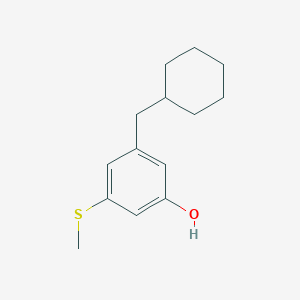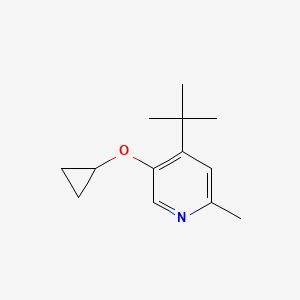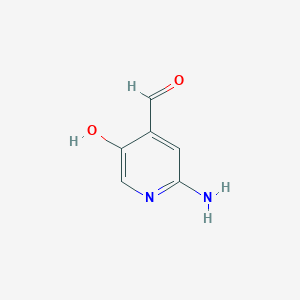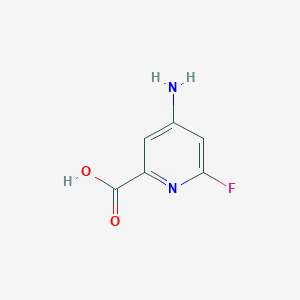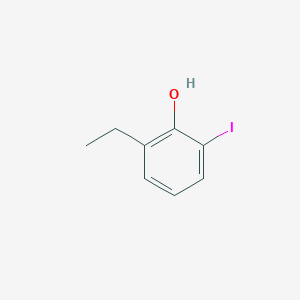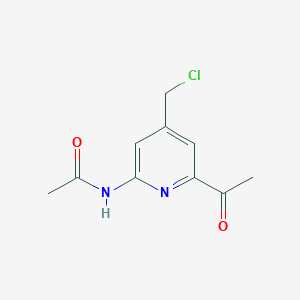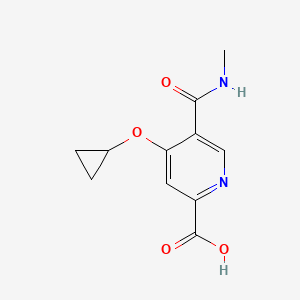
4-Cyclopropoxy-5-(methylcarbamoyl)picolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropoxy-5-(methylcarbamoyl)picolinic acid is an organic compound with the molecular formula C11H12N2O4 and a molar mass of 236.22 g/mol . This compound is a derivative of picolinic acid, which is a pyridine carboxylic acid. The structure of this compound includes a cyclopropoxy group and a methylcarbamoyl group attached to the picolinic acid core.
Métodos De Preparación
The synthesis of 4-Cyclopropoxy-5-(methylcarbamoyl)picolinic acid can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds . The reaction conditions typically involve the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4-Cyclopropoxy-5-(methylcarbamoyl)picolinic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the cyclopropoxy or methylcarbamoyl groups are replaced by other functional groups. Common reagents and conditions used in these reactions include strong acids or bases, catalysts, and specific solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Cyclopropoxy-5-(methylcarbamoyl)picolinic acid has various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of viral infections.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropoxy-5-(methylcarbamoyl)picolinic acid involves its interaction with molecular targets such as zinc finger proteins (ZFPs). The compound binds to ZFPs, altering their structure and disrupting zinc binding, which inhibits their function . This mechanism is particularly relevant in the context of its antiviral and immunomodulatory activities.
Comparación Con Compuestos Similares
4-Cyclopropoxy-5-(methylcarbamoyl)picolinic acid can be compared with other similar compounds, such as:
Picolinic acid: A derivative of pyridine with a carboxylic acid substituent at the 2-position.
Nicotinic acid: An isomer of picolinic acid with the carboxyl side chain at the 3-position.
Isonicotinic acid: Another isomer with the carboxyl side chain at the 4-position. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H12N2O4 |
|---|---|
Peso molecular |
236.22 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-5-(methylcarbamoyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H12N2O4/c1-12-10(14)7-5-13-8(11(15)16)4-9(7)17-6-2-3-6/h4-6H,2-3H2,1H3,(H,12,14)(H,15,16) |
Clave InChI |
QIJIBXIJNZRLHR-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=CN=C(C=C1OC2CC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




